![molecular formula C14H12N2O2S B14003756 (6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate CAS No. 76919-46-5](/img/structure/B14003756.png)
(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate is a heterocyclic compound with the molecular formula C14H12N2O2S . This compound is an acetate derivative of (6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol and has potential antineoplastic activity . The structure consists of an imidazole ring fused with a thiazole ring, which is further substituted with a phenyl group and an acetate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with benzaldehyde to form the imidazo[2,1-b][1,3]thiazole core . This intermediate is then reacted with acetic anhydride to introduce the acetate group . The reaction conditions usually involve heating under reflux with a suitable solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetate group to an alcohol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of (6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors involved in cell proliferation and survival . It can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid: Similar structure but with an acetic acid group instead of an acetate group.
(6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)methanol: Similar structure but with a methanol group instead of an acetate group.
Uniqueness
(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetate group enhances its solubility and reactivity compared to similar compounds .
Eigenschaften
CAS-Nummer |
76919-46-5 |
|---|---|
Molekularformel |
C14H12N2O2S |
Molekulargewicht |
272.32 g/mol |
IUPAC-Name |
(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate |
InChI |
InChI=1S/C14H12N2O2S/c1-10(17)18-9-12-13(11-5-3-2-4-6-11)15-14-16(12)7-8-19-14/h2-8H,9H2,1H3 |
InChI-Schlüssel |
MAXRMBGJTSJIRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1=C(N=C2N1C=CS2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14003676.png)
![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14003681.png)
![5-Hydroxy-2,5-dihydro-3h-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B14003684.png)

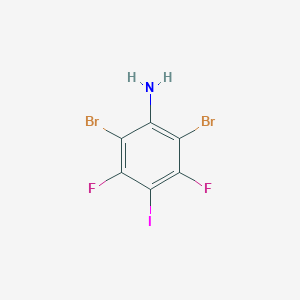
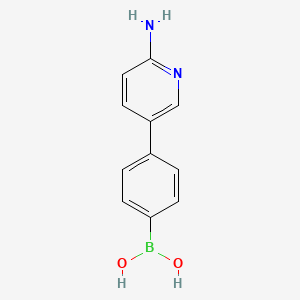
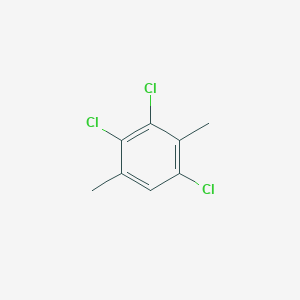
![Methyl 3-[3-[bis[2-(4-methylphenyl)sulfonyloxyethyl]amino]phenyl]propanoate](/img/structure/B14003714.png)
![4-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)benzoic acid](/img/structure/B14003717.png)
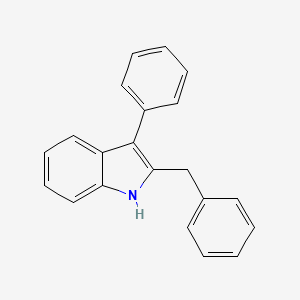
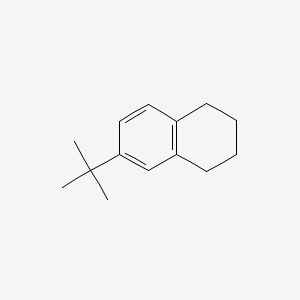
![5-Chloro-2-[(1e)-3,3-dimethyltriaz-1-en-1-yl]benzamide](/img/structure/B14003729.png)
![5-[(4-Methoxyphenyl)methyl]-6-prop-2-enyl-1,3-benzodioxole](/img/structure/B14003733.png)
